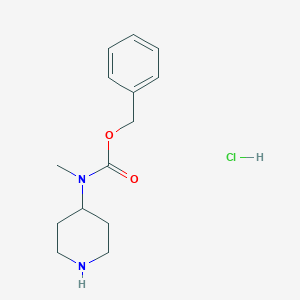

Benzyl methyl(piperidin-4-yl)carbamate hydrochloride

Overview

Description

Benzyl methyl(piperidin-4-yl)carbamate hydrochloride is a chemical compound with the molecular formula C14H21ClN2O2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is often used in various scientific research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl methyl(piperidin-4-yl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with methyl piperidine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Benzyl methyl(piperidin-4-yl)carbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Benzyl methyl(piperidin-4-yl)carbamate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl methyl(piperidin-4-yl)carbamate hydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, binding to their active sites and preventing substrate interaction. This inhibition can modulate various biochemical pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Donepezil: Another piperidine derivative used in the treatment of Alzheimer’s disease.

Piperine: A naturally occurring piperidine alkaloid with antioxidant properties.

Evodiamine: A piperidine alkaloid with anticancer effects.

Uniqueness

Benzyl methyl(piperidin-4-yl)carbamate hydrochloride is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .

Biological Activity

Benzyl methyl(piperidin-4-yl)carbamate hydrochloride, also known as methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate hydrochloride, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring with a benzyl group and a methyl carbamate moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry. Its stereochemistry plays a crucial role in determining its biological activity.

The exact mechanism of action of this compound involves interactions with specific molecular targets including receptors and enzymes. Preliminary studies suggest that this compound may modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which are critical for various neurological functions .

Key Interactions

- Receptor Binding : The compound is believed to bind to neurotransmitter receptors, potentially influencing signaling pathways related to mood regulation and pain perception.

- Enzyme Inhibition : Similar compounds have shown promise as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in neurotransmitter breakdown .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antiviral Activity : Compounds structurally related to benzyl methyl(piperidin-4-yl)carbamate have demonstrated efficacy against influenza viruses, suggesting potential applications in antiviral drug development .

- Neuroprotective Effects : The compound may possess neuroprotective properties by modulating cholinergic activity, which is essential for cognitive function .

- Analgesic Properties : Given its interaction with pain-related pathways, the compound could be explored for analgesic applications.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Benzyl (trans-4-methylpiperidin-3-yl)carbamate hydrochloride | Structure | Similar receptor modulation but different efficacy |

| Benzyl (4-methylpiperidin-3-yl)carbamate | Structure | Potentially less potent than the target compound |

| Benzyl (4-ethylpiperidin-3-yl)carbamate hydrochloride | Structure | Different pharmacokinetic profile |

Case Studies and Research Findings

- Antiviral Studies : A study highlighted the interaction between N-benzyl piperidine derivatives and influenza virus fusion peptides, revealing critical binding interactions that could inform the design of new antiviral agents .

- Neuropharmacology Research : Investigations into piperidine derivatives have shown their potential as dual inhibitors of AChE and BChE, with implications for treating Alzheimer's disease and other neurodegenerative conditions .

- Synthesis and Activity Correlation : Research has focused on synthesizing various analogues of piperidine derivatives to explore structure-activity relationships (SARs). These studies indicate that modifications to the benzyl or carbamate groups can significantly alter biological activity, underscoring the importance of chemical structure in therapeutic efficacy .

Properties

IUPAC Name |

benzyl N-methyl-N-piperidin-4-ylcarbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c1-16(13-7-9-15-10-8-13)14(17)18-11-12-5-3-2-4-6-12;/h2-6,13,15H,7-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDQLLMPQDZDDGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCNCC1)C(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.